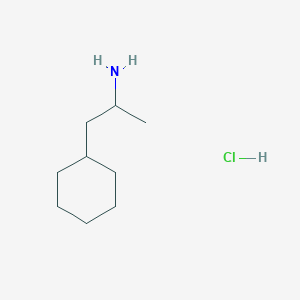

N-(cyclopropylmethyl)carbamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(cyclopropylmethyl)carbamoyl chloride” is a type of carbamoyl chloride, which is a functional group with the formula R2NC(O)Cl . Carbamoyl chlorides are important intermediates in both research laboratories and industrial scale syntheses . They are usually moisture sensitive, colorless, and soluble in nonpolar organic solvents .

Synthesis Analysis

Carbamoyl chlorides are typically prepared by the reaction of an amine with phosgene . They can also be prepared by the addition of hydrogen chloride to isocyanates . N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)carbamoyl chloride” would include a carbamoyl chloride functional group attached to a cyclopropylmethyl group. Cyclopropylmethyl is a cycloalkane, which is a type of hydrocarbon where the carbon atoms are arranged in a ring .Chemical Reactions Analysis

Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization . Solvolyses tend to occur at the carbonyl carbon, with replacement of the chloride ion .Physical And Chemical Properties Analysis

Carbamoyl chlorides are typically moisture sensitive, colorless, and soluble in nonpolar organic solvents . They are known to be stable, even at quite high temperatures .Direcciones Futuras

Carbamoyl chlorides, including “N-(cyclopropylmethyl)carbamoyl chloride”, have potential for further study and application in various chemical reactions, particularly in transition metal-catalyzed transformations . They can serve as powerful synthetic tools in the creation of various amide-containing molecules and heterocycles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)carbamoyl chloride involves the reaction of cyclopropylmethylamine with phosgene.", "Starting Materials": [ "Cyclopropylmethylamine", "Phosgene" ], "Reaction": [ "Cyclopropylmethylamine is added dropwise to a solution of phosgene in anhydrous benzene.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting N-(cyclopropylmethyl)carbamoyl chloride is isolated by filtration and washed with cold benzene." ] } | |

Número CAS |

1314934-12-7 |

Nombre del producto |

N-(cyclopropylmethyl)carbamoyl chloride |

Fórmula molecular |

C5H8ClNO |

Peso molecular |

133.6 |

Pureza |

91 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.